molecular formula C19H21NO7S B2535206 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448133-62-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2535206
CAS No.: 1448133-62-7
M. Wt: 407.44
InChI Key: VXGQUJUWMLAMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.44. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole moiety
  • Hydroxypropyl group
  • Dihydrobenzo[b][1,4]dioxepine core
  • Sulfonamide functional group

Table 1: Structural Details

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₇S
Molecular Weight374.41 g/mol
CAS Number1396772-58-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d][1,3]dioxole core followed by the introduction of the hydroxypropyl and sulfonamide groups through nucleophilic substitutions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study evaluated several benzo[d][1,3]dioxole derivatives for their anticancer activity against various cancer cell lines (HepG2, HCT116, MCF-7). The results demonstrated that some compounds had IC₅₀ values lower than standard drugs like doxorubicin (IC₅₀ values: 7.46 µM for HepG2) indicating superior efficacy in some cases .

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of EGFR Tyrosine Kinase: This pathway is crucial for cell proliferation and survival.
  • Induction of Apoptosis: Studies have shown alterations in apoptotic markers such as Bax and Bcl-2 in treated cells.
  • Cell Cycle Arrest: Analysis revealed that treated cells exhibited significant changes in cell cycle progression.

Table 2: Comparison of Biological Activities

Compound NameIC₅₀ (µM) HepG2IC₅₀ (µM) HCT116IC₅₀ (µM) MCF7
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)2.381.544.52
Doxorubicin7.468.294.56

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-19(21,13-3-5-16-17(9-13)27-12-26-16)11-20-28(22,23)14-4-6-15-18(10-14)25-8-2-7-24-15/h3-6,9-10,20-21H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQUJUWMLAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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